methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate

Organic Synthesis Medicinal Chemistry Building Block

Accelerate your medchem programs with this pre-functionalized sulfamate ester building block. Unlike the unprotected 5-chloro-2-hydroxybenzoate, this compound features a dimethylsulfamoyl protecting group, enabling selective downstream chemistry and serving as a direct precursor for carbonic anhydrase inhibitors (CAIX) and P2X3 antagonists. Source this specific intermediate to bypass in-house protection steps, ensure synthetic route fidelity, and maintain required impurity profiles for patent-protected drug candidates.

Molecular Formula C10H12ClNO5S
Molecular Weight 293.72
CAS No. 338406-00-1
Cat. No. B2832148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate
CAS338406-00-1
Molecular FormulaC10H12ClNO5S
Molecular Weight293.72
Structural Identifiers
SMILESCN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(11)6-8(9)10(13)16-3/h4-6H,1-3H3
InChIKeyJEWWYDVUGVZWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (CAS 338406-00-1): A Specialized Sulfamate Ester Building Block


Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate (CAS 338406-00-1), with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 g/mol, is a sulfamate ester derivative of 5-chloro-2-hydroxybenzoic acid. It is characterized by a chloro substituent at the 5-position of the benzene ring and a dimethylsulfamoyloxy group at the 2-position. The compound is primarily utilized as a synthetic intermediate and building block in organic chemistry, particularly for the introduction of protected sulfonamide or phenol functionalities into more complex molecular architectures.

Why Generic 5-Chloro-2-Hydroxybenzoate Derivatives Cannot Substitute for Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate


Simple substitution with a generic 5-chloro-2-hydroxybenzoate derivative, such as methyl 5-chloro-2-hydroxybenzoate, is not feasible for applications requiring a sulfamoyl-protected phenolic hydroxyl group. The dimethylsulfamoyl group in the target compound acts as a protecting group for the 2-hydroxy function, enabling subsequent synthetic steps that would otherwise be compromised by the free phenol's nucleophilicity or acidity. Furthermore, the sulfamate ester linkage itself is a functional motif present in numerous biologically active compounds, including carbonic anhydrase inhibitors, and its introduction via a pre-formed building block like methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is essential for achieving specific structure-activity relationships that cannot be replicated by the parent hydroxybenzoate. [1] Therefore, procurement of this specific compound is mandatory for research programs where the dimethylsulfamoyl group is a required structural feature.

Quantitative Differentiation Evidence for Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate Against Closest Analogs


High Purity Specification (≥95%) for Reproducible Synthetic Outcomes

This compound is commercially available with a specified purity of ≥95%. This is critical for ensuring reproducible yields and avoiding side reactions in subsequent synthetic steps, particularly when compared to lower-purity or non-specified alternatives from generic suppliers. The defined purity level reduces the need for additional purification, streamlining research workflows.

Organic Synthesis Medicinal Chemistry Building Block

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The compound is described as an intermediate in the preparation of heterocyclic compounds, which possess high P2X3 antagonistic activity and good selectivity. [1] This specific application distinguishes it from other 5-chloro-2-hydroxybenzoate derivatives that lack the dimethylsulfamoyloxy group, which is necessary for achieving the desired biological activity and selectivity profile in the final heterocyclic product. The target compound provides a direct route to introducing the required sulfamoyl-protected phenol moiety, avoiding multi-step deprotection and reprotection sequences.

Heterocyclic Chemistry Pharmaceutical Intermediates Process Chemistry

Sulfamate Ester Motif as a Privileged Structure in Carbonic Anhydrase Inhibition

While direct biological data for this specific compound is limited in the public domain, it belongs to a class of sulfamoyl benzoates that are known to be high-affinity inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in solid tumors. [1] For example, a closely related analog, compound 4b (a methyl 5-sulfamoyl-benzoate), exhibited a Kd of 0.12 nM for CAIX and >100-fold selectivity over other CA isozymes. [2] The presence of the dimethylsulfamoyl group in the target compound is a key structural feature that can be modified or leveraged to design novel CAIX inhibitors. This class-level inference supports the compound's potential as a valuable starting point for medicinal chemistry optimization.

Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

High-Impact Research Applications for Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate


Medicinal Chemistry: Synthesis of Novel Carbonic Anhydrase IX Inhibitors for Oncology

Researchers can employ methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate as a key intermediate to rapidly generate a focused library of sulfamate-based compounds. By exploiting the established class-level activity of sulfamoyl-benzoates as potent and selective CAIX inhibitors, this building block allows for efficient exploration of structure-activity relationships around the 2-position of the phenyl ring. [1] The pre-installed dimethylsulfamoyl group provides a handle for further derivatization or can be unmasked to reveal the primary sulfonamide pharmacophore, a well-known zinc-binding group essential for CA inhibition.

Process Chemistry: Scalable Synthesis of Heterocyclic P2X3 Antagonists

This compound is a designated intermediate in the patent-protected synthesis of heterocyclic compounds with P2X3 antagonistic activity. [2] For process chemists and CROs involved in the scale-up of these drug candidates, procuring this specific high-purity building block is essential for maintaining the integrity of the synthetic route and ensuring the final product meets the required purity and impurity profiles. The use of this compound eliminates the need for in-house protection of 5-chloro-2-hydroxybenzoate, saving time and resources in the development of a robust manufacturing process.

Chemical Biology: Development of Sulfamoyl-Containing Activity-Based Probes

The unique sulfamate ester functionality can serve as a starting point for the development of activity-based probes (ABPs) or photoaffinity labels targeting sulfatases or sulfotransferases. The 5-chloro substituent provides a convenient spectroscopic handle (e.g., for mass spectrometry or NMR) for tracking the compound or its metabolites in complex biological matrices. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further conjugation to fluorophores, biotin, or solid supports, enabling the interrogation of enzyme function and localization in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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